molecular formula C8H7NO4 B087838 2-Aminoterephthalic acid CAS No. 10312-55-7

2-Aminoterephthalic acid

Cat. No. B087838
CAS RN: 10312-55-7
M. Wt: 181.15 g/mol
InChI Key: GPNNOCMCNFXRAO-UHFFFAOYSA-N
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Description

2-Aminoterephthalic acid is a derivative of terephthalic acid and is often used in polymer chemistry and materials science. Its unique chemical structure allows it to participate in various chemical reactions and form complex molecular structures.

Synthesis Analysis

  • A study by Arias-Pardilla et al. (2006) discusses the copolymerization of 2-aminoterephthalic acid with aniline, highlighting the versatility of this compound in forming new materials with specific properties (Arias-Pardilla et al., 2006).

Molecular Structure Analysis

  • Research by Karabacak et al. (2010) provides an in-depth analysis of the molecular structure of 2-aminoterephthalic acid using FT-IR and UV spectroscopy, as well as density functional theory (DFT) (Karabacak et al., 2010).

Chemical Reactions and Properties

  • A study by Xiao et al. (2011) examines the crystal structure of a 2-aminoterephthalic acid co-crystal, demonstrating the compound's ability to form stable molecular structures through hydrogen bonding and π–π interactions (Xiao et al., 2011).

Physical Properties Analysis

  • The research by Loos et al. (2012) on a 2-aminoterephthalic acid structure highlights the importance of hydrogen bonding in determining the physical properties of this compound (Loos et al., 2012).

Chemical Properties Analysis

  • Bauer et al. (2008) conducted a study on the formation of metal-organic frameworks using 2-aminoterephthalic acid, providing insights into the chemical behavior of this compound in different reaction environments (Bauer et al., 2008).

Scientific Research Applications

  • Spectroscopic and Quantum Chemical Analysis : 2-Aminoterephthalic acid's molecular conformation, vibrational, and electronic transitions have been studied using FT-IR and UV spectroscopy, along with density functional theory (DFT). These studies contribute to understanding its molecular structure and properties (Karabacak et al., 2010).

  • Luminescence and Fluorescence Sensing : It has been used in solvothermal reactions to create lanthanide(III)–organic frameworks, exhibiting broad band excitation and potential in luminescence materials systems. This is significant for the development of multi-color luminescence and fluorescence sensing applications (Hao & Yan, 2014).

  • Copolymerization Studies : The chemical copolymerization of 2-Aminoterephthalic acid with aniline has been explored, revealing various properties such as solubility, conductivity, and fluorescence. This indicates its usefulness in creating novel materials with specific electronic and optical characteristics (Arias-Pardilla et al., 2006).

  • Metal Organic Frameworks (MOFs) Synthesis : It has played a crucial role in the formation of MOFs, particularly in Iron(III) aminoterephthalate systems. This research contributes to the understanding of the synthesis of inorganic-organic hybrid materials (Bauer et al., 2008).

  • Sensory Applications in MOFs : 2-Aminoterephthalic acid-based MOFs have been activated using carbon quantum dots for selective detection of metal ions like Fe3+ and Cu2+. This shows its potential in developing sensitive and selective fluorescence-based sensors (Fan et al., 2020).

  • Photostability in Blue-Emitting Derivatives : Its derivatives have been studied for their photostability, particularly in applications involving blue-emitting materials and copolymers. This is significant for developing materials with stable fluorescence properties (Miladinova, 2013).

  • Coordination Polymers and Crystal Structures : The formation of sodium coordination polymers based on 2-Aminoterephthalic acid has been investigated, providing insights into its potential for creating complex crystal structures and materials (Sienkiewicz-Gromiuk et al., 2012).

  • Dye Removal Applications : Modified activated carbon with 2-Aminoterephthalic acid has been used for dye removal from aqueous solutions, demonstrating its potential in environmental cleanup and wastewater treatment (Aldawsari et al., 2020).

  • Solar Cell Applications : It has been used for defect passivation in perovskite solar cells, improving their efficiency and stability. This highlights its role in enhancing the performance of solar energy devices (Liu et al., 2019).

  • High-Pressure Studies : Its behavior under high-pressure conditions has been studied in layered double hydroxide systems. This research is important for understanding how 2-Aminoterephthalic acid behaves in different environmental conditions (de Matos et al., 2019).

Safety And Hazards

2-Aminoterephthalic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, face protection, and ensuring adequate ventilation are recommended .

Future Directions

2-Aminoterephthalic acid has been used to synthesize lanthanide coordination polymers with 1,10-phenanthroline by a hydrothermal method . It has also been used to synthesize blue-emitting derivatives . Furthermore, it has been used to synthesize amino-functionalized Zr-terephthalate (UiO-66), an excellent catalyst for the selective synthesis of jasminaldehyde .

properties

IUPAC Name

2-aminoterephthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNNOCMCNFXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369241
Record name 2-Aminoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoterephthalic acid

CAS RN

10312-55-7
Record name 2-Aminoterephthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoterephthalic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A representative preparation was done as follows: Dimethyl aminoterephthalate (5 g), cetyltrimethyl ammonium bromide catalyst (0.05 g) and aqueous NaOH solution (5%, 300 ml) were taken in a 500 ml round bottom flask, and heated to and held at about 60° C. for about 2 hours. The mixture was then cooled to about 15°-20° C., and acidified with concentrated HCl when the acid of Formula 3 separated as yellow crystals. This was filtered, washed with ice cold water, and dried (yield: 89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Formula 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Amino-4-(methoxylcarbonyl)benzoic acid (2.5 g, 12.8 mmol) was dissolved in a mixture of THF-MeOH—H2O (40 mL, 30:5:5) and then LiOH—H2O (2 g, 64 mmol) was added. The mixture stirred at RT over night. The reaction mixture was concentrated and the residue was dissolved in 5 mL of water and then acidified with 6N HCl to pH˜3. The solid was filtered and dried to give the desired product in 63% yield.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,030
Citations
Z Liu, F Cao, M Wang, M Wang… - Angewandte Chemie …, 2020 - Wiley Online Library
… In this study, we introduce efficient and stable PSCs by using 2-aminoterephthalic acid as a … After a passivating treatment with the appropriate 2-aminoterephthalic acid concentration, …
Number of citations: 119 onlinelibrary.wiley.com
CB Liu, CY Sun, LP Jin, SZ Lu - New Journal of Chemistry, 2004 - pubs.rsc.org
This paper presents five new lanthanide coordination polymers with 2-aminoterephthalic acid (H2atpt) and 1,10-phenanthroline (phen), [Ln(atpt)1.5(phen)(H2O)]n [Ln = La (1); Eu (2)], […
Number of citations: 88 pubs.rsc.org
W Bai, G Qin, J Wang, L Li, Y Ni - Dyes and Pigments, 2021 - Elsevier
… Its fluorescence was obviously enhanced through integrating a small amount of luminescent ligands: 2-aminoterephthalic acid. Interestingly, the above enhanced fluorescence could be …
Number of citations: 15 www.sciencedirect.com
M Karabacak, M Cinar, Z Unal, M Kurt - Journal of Molecular Structure, 2010 - Elsevier
… In this work, the molecular conformation, vibrational and electronic analysis of 2-aminoterephthalic acid are presented for the ground state using FT-IR experimental technique and …
Number of citations: 116 www.sciencedirect.com
E Choi, PM Heynderickx - The Journal of Chemical Thermodynamics, 2023 - Elsevier
… measured the solubility of 2-aminoterephthalic acid in eight pure … The measured solubility of 2-aminoterephthalic acid in these … In addition, the solvent effects on 2-aminoterephthalic acid …
Number of citations: 3 www.sciencedirect.com
CB Liu, XJ Zheng, YY Yang, LP Jin - Inorganic Chemistry Communications, 2005 - Elsevier
… In the present case, the hydrothermal syntheses [32] and crystal structures [33] and properties of porous lanthanide coordination polymers with 2-aminoterephthalic acid are reported, in …
Number of citations: 33 www.sciencedirect.com
Y Gao, Y Li, H An, Y Feng, W Feng - RSC advances, 2017 - pubs.rsc.org
… In this study, copolymers of ANI and 2-aminoterephthalic acid (ATA) were synthesized by the chemical oxidation polymerization and the molecular structures, crystallinities, …
Number of citations: 13 pubs.rsc.org
J Arias-Pardilla, HJ Salavagione, C Barbero… - European polymer …, 2006 - Elsevier
… 2-Aminoterephthalic acid (2ATA) could be an interesting co-monomer for the aniline … and characterization of copolymer of aniline with 2-aminoterephthalic acid (2ATA) at different feed …
Number of citations: 41 www.sciencedirect.com
Y He, Z Wang, S Dong, S Zhao, Z Qiao, X Cao… - Journal of Membrane …, 2016 - Elsevier
… In this work, 2-aminoterephthalic acid (AA) was used to chemically cross-link polyvinylamine (PVAm) to fabricate PVAm-AA aqueous solution. PVAm-AA/polysulfone(PSf) composite …
Number of citations: 25 www.sciencedirect.com
W Xiao, R Xue, Y Yin - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The asymmetric unit of the title compound, C10H8N2·C8H7NO4, contains two half-molecules, which constitute a 1:1 co-crystal. The 2-aminoterephthalic acid molecule is situated on an …
Number of citations: 3 scripts.iucr.org

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